molecular formula C20H16BrN3 B11939649 2-(4-(4-Bromophenylazo)phenyl)isoindoline CAS No. 184778-63-0

2-(4-(4-Bromophenylazo)phenyl)isoindoline

Cat. No.: B11939649
CAS No.: 184778-63-0
M. Wt: 378.3 g/mol
InChI Key: GBHZAZVGCNOWRY-UHFFFAOYSA-N
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Description

2-(4-(4-Bromophenylazo)phenyl)isoindoline is a chemical compound with the molecular formula C20H16BrN3 and a molecular weight of 378.275 g/mol . This compound is part of the isoindoline family, which is known for its diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Bromophenylazo)phenyl)isoindoline typically involves the reaction of 4-bromoaniline with isoindoline derivatives under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with additional steps for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-Bromophenylazo)phenyl)isoindoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

2-(4-(4-Bromophenylazo)phenyl)isoindoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-(4-Bromophenylazo)phenyl)isoindoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

2-(4-(4-Bromophenylazo)phenyl)isoindoline is unique due to its specific bromine substitution, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .

Properties

CAS No.

184778-63-0

Molecular Formula

C20H16BrN3

Molecular Weight

378.3 g/mol

IUPAC Name

(4-bromophenyl)-[4-(1,3-dihydroisoindol-2-yl)phenyl]diazene

InChI

InChI=1S/C20H16BrN3/c21-17-5-7-18(8-6-17)22-23-19-9-11-20(12-10-19)24-13-15-3-1-2-4-16(15)14-24/h1-12H,13-14H2

InChI Key

GBHZAZVGCNOWRY-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2CN1C3=CC=C(C=C3)N=NC4=CC=C(C=C4)Br

Origin of Product

United States

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